molecular formula C8H5BrFNO4 B8028647 Methyl 4-bromo-2-fluoro-3-nitrobenzoate

Methyl 4-bromo-2-fluoro-3-nitrobenzoate

Cat. No.: B8028647
M. Wt: 278.03 g/mol
InChI Key: LTYAHOWZDAMGRQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-fluoro-3-nitrobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of methyl 4-bromo-2-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as methyl 4-fluoro-2-nitrobenzoate if methoxide is used.

    Reduction: Methyl 4-bromo-2-fluoro-3-aminobenzoate.

    Oxidation: Methyl 4-bromo-2-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-3-nitrobenzoate is utilized in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These properties make it a versatile compound in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluoro-3-nitrobenzoate
  • Methyl 4-bromo-3-nitrobenzoate
  • Methyl 4-chloro-2-fluoro-3-nitrobenzoate

Uniqueness

Methyl 4-bromo-2-fluoro-3-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups on the benzoate structure. This combination imparts distinct reactivity and interaction profiles compared to other similar compounds, making it valuable in specialized applications.

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-3-5(9)7(6(4)10)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYAHOWZDAMGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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